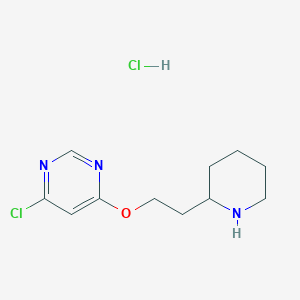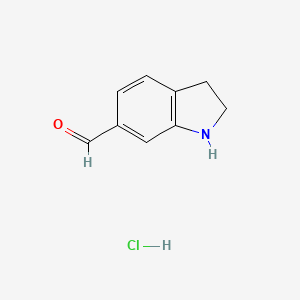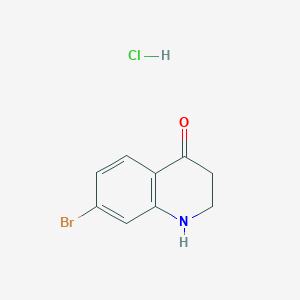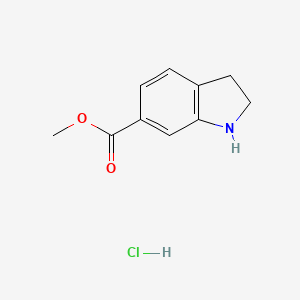
6-Chloro-4-pyrimidinyl 2-(2-piperidinyl)ethyl ether hydrochloride
Übersicht
Beschreibung
6-Chloro-4-pyrimidinyl 2-(2-piperidinyl)ethyl ether hydrochloride (PCPP) is a chemical compound that has gained attention in the scientific community due to its unique physical and chemical properties. Its IUPAC name is 2-chloro-6-(2-(piperidin-2-yl)ethoxy)pyrazine hydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C11H17Cl2N3O. The InChI code is 1S/C11H16ClN3O.ClH/c12-10-7-13-8-11(15-10)16-6-4-9-3-1-2-5-14-9;/h7-9,14H,1-6H2;1H .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound 6-Chloro-4-pyrimidinyl 2-(2-piperidinyl)ethyl ether hydrochloride is involved in the synthesis of various chemically significant derivatives, showcasing its utility in the development of novel compounds with potential pharmacological activities. For instance, a study explored the synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives starting from 2-chloro-6-ethoxy-4-acetylpyridine, indicating the compound's role in producing substances with analgesic and antiparkinsonian activities (Amr, Maigali, & Abdulla, 2008). Moreover, the compound has been used in multi-kilogram-scale syntheses, such as in the development of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, highlighting its significance in large-scale pharmaceutical manufacturing processes (Andersen et al., 2013).
Crystal Structure and Material Science
The crystal structure analysis of related compounds, such as desloratadine and risperidone, provides insights into the molecular arrangement and potential interactions, which are crucial for understanding the physical and chemical properties of materials derived from such chemical frameworks (Bhatt & Desiraju, 2006); (Wang, Zhou, & Hu, 2006). This area of research is vital for the development of new materials with specific optical, electronic, or mechanical properties.
Antibacterial and Antifungal Activities
Research has also been directed towards exploring the antimicrobial potential of derivatives synthesized from 6-Chloro-4-pyrimidinyl 2-(2-piperidinyl)ethyl ether hydrochloride. For example, novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones demonstrated significant antibacterial and antifungal activities, showcasing the compound's role in the development of new antimicrobial agents (Attia et al., 2013).
Environmental and Biological Degradation
The environmental impact and degradation pathways of related compounds, such as chlorimuron-ethyl, have been studied to understand the biotransformation processes involving fungi like Aspergillus niger. Such research helps in assessing the environmental fate of chemical compounds and their derivatives, contributing to the development of more sustainable and eco-friendly chemical practices (Sharma, Banerjee, & Choudhury, 2012).
Eigenschaften
IUPAC Name |
4-chloro-6-(2-piperidin-2-ylethoxy)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O.ClH/c12-10-7-11(15-8-14-10)16-6-4-9-3-1-2-5-13-9;/h7-9,13H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNQBCPBZOKHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC(=NC=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride | |
CAS RN |
1219967-20-0 | |
| Record name | Pyrimidine, 4-chloro-6-[2-(2-piperidinyl)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441079.png)







